5-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a benzimidazole moiety, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride
- 1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-N-[2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a benzimidazole moiety, and a dimethoxyphenyl group.
Properties
Molecular Formula |
C22H23N5O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-27-18-7-5-4-6-15(18)24-21(27)10-11-23-22(28)17-13-16(25-26-17)14-8-9-19(29-2)20(12-14)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)(H,25,26) |
InChI Key |
RDNPVOYVKPKYCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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